molecular formula C17H18ClNO7S B4549626 Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B4549626
M. Wt: 415.8 g/mol
InChI Key: XKVCOPKRGIZYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate is a complex organic compound with the molecular formula C₁₇H₁₈ClNO₇S . This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dimethoxyphenyl group, and a sulfamoyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with 3,4-dimethoxyaniline to form an intermediate compound. This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by esterification with methyl chloroacetate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-[(3,4-dimethoxyphenyl)amino]sulfonylphenoxyacetate
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

Uniqueness

Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific studies .

Properties

IUPAC Name

methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO7S/c1-23-15-6-4-11(8-16(15)24-2)19-27(21,22)12-5-7-14(13(18)9-12)26-10-17(20)25-3/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVCOPKRGIZYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[2-chloro-4-[(3,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.